4-[(2-methylphenyl)methoxy]piperidine
Description
4-[(2-Methylphenyl)methoxy]piperidine is a piperidine derivative featuring a methoxy group substituted with a 2-methylphenyl moiety at the 4-position of the piperidine ring. Structurally, the compound consists of a piperidine core with a benzyloxy substituent, where the phenyl ring is ortho-substituted with a methyl group (Figure 1). Piperidine derivatives are of significant interest in medicinal chemistry due to their versatility in modulating neurotransmitter systems, particularly as allosteric modulators or orthosteric ligands.
Properties
CAS No. |
81151-51-1 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
The most straightforward method for synthesizing 4-[(2-methylphenyl)methoxy]piperidine involves a nucleophilic substitution reaction between 4-methoxy-2-methylbenzyl chloride and piperidine. This reaction proceeds under basic conditions, typically using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate piperidine, enhancing its nucleophilicity. The mechanism involves the attack of the piperidine nitrogen on the electrophilic benzyl carbon, displacing the chloride leaving group.
Key reaction parameters include:
-
Temperature : Room temperature to 80°C
-
Solvent : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile)
-
Yield : Moderate (50–70%, estimated based on analogous reactions)
This method is favored for its simplicity and minimal requirement for specialized reagents. However, competing side reactions, such as over-alkylation or hydrolysis of the benzyl chloride, can reduce yields.
Trichloroacetimidate-Mediated O-Alkylation
A more advanced synthetic strategy, adapted from patents describing analogous piperidine derivatives, utilizes a trichloroacetimidate intermediate. This method involves three stages:
-
Formation of the Trichloroacetimidate :
Reacting 2-methylbenzyl alcohol with trichloroacetonitrile in the presence of a base (e.g., K₂CO₃) yields the corresponding trichloroacetimidate. This intermediate is highly electrophilic, facilitating subsequent O-alkylation. -
Lewis Acid-Catalyzed Coupling :
The trichloroacetimidate undergoes O-alkylation with 4-hydroxypiperidine in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This step proceeds efficiently at low temperatures (−20°C to 0°C), minimizing side reactions. -
Deprotection :
Acidic hydrolysis (e.g., HCl in methanol) removes the trichloroacetimidate protecting group, yielding the final product.
Advantages :
-
Higher regioselectivity compared to nucleophilic substitution.
-
Scalability for industrial production.
Comparative Analysis of Synthetic Routes
The trichloroacetimidate method outperforms nucleophilic substitution in yield and selectivity but requires additional steps and specialized reagents. The choice of method depends on the desired scale and purity requirements.
Structural and Reaction Data
Compound Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 3-(4-Methoxy-2-methylphenyl)piperidine |
| Key IR Absorptions | 1250 cm⁻¹ (C–O–C), 2800 cm⁻¹ (C–H aromatic) |
The structural integrity of the product is confirmed via NMR and mass spectrometry, with the methoxy group resonating at δ 3.75 ppm (singlet) in the ¹H NMR spectrum.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylphenyl)methoxy]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
4-[(2-methylphenyl)methoxy]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(2-methylphenyl)methoxy]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine)
- Structural Differences : AC-42 shares the 2-methylphenyl moiety but differs in its substitution pattern. It has a 4-oxo-butyl chain and an n-butyl group at the 1-position of the piperidine ring, unlike the methoxy-benzyl group in 4-[(2-methylphenyl)methoxy]piperidine .
- Pharmacological Profile : AC-42 is a well-characterized allosteric agonist of the M1 mAChR. It binds to a site distinct from the orthosteric acetylcholine-binding site, inducing receptor activation through conformational changes. This allosteric mechanism reduces off-target effects compared to orthosteric agonists .
Key Data :
Parameter AC-42 Receptor Target M1 mAChR (allosteric site) Binding Affinity (Ki) ~100 nM (M1 selective) Functional Activity Full agonist (EC50 = 1.2 µM) Selectivity >100-fold over M2-M5 receptors Synthetic Route Multi-step alkylation/ketone formation
4-(4-Methoxyphenoxy)piperidine
- Structural Differences: This compound has a para-methoxyphenoxy group at the 4-position of piperidine, contrasting with the ortho-methyl-substituted benzyloxy group in the target compound .
- However, steric hindrance from the ortho-methyl group in this compound may limit binding to certain receptors .
Benzisoxazole-Piperidine Hybrids
- Structural Features : Compounds like those in incorporate a benzisoxazole ring linked to piperidine via ether or methylene bridges.
- Activity Trends :
- Relevance to Target Compound : The methoxy-benzyl group in this compound may similarly balance receptor affinity and enzyme inhibition, depending on linker flexibility.
1-(2-Methoxyphenyl)piperazine Derivatives
- Synthetic Routes : Reductive amination (e.g., NaBH3CN/MeOH) is commonly used to attach aryl groups to piperidine cores, as seen in and .
- Functional Outcomes: Derivatives with 2-methoxyphenyl groups often exhibit dual activity at serotonin and dopamine receptors, suggesting that this compound may also interact with monoaminergic systems .
Structure-Activity Relationship (SAR) Analysis
| Compound | Key Substituent | Receptor Target | Activity | Mechanism |
|---|---|---|---|---|
| 4-[(2-MP)methoxy]piperidine | 2-methylbenzyloxy | Hypothesized: M1/5-HT4 | Unknown (predicted allosteric) | Likely allosteric |
| AC-42 | 4-oxo-butyl + n-butyl | M1 mAChR | Allosteric agonist | Conformational change |
| 4-(4-Methoxyphenoxy)piperidine | para-methoxyphenoxy | 5-HT4/AChE | Moderate AChE inhibition | Orthosteric/modulatory |
| Benzisoxazole-piperidines | Benzisoxazole + methylene | 5-HT4/AChE | Dual activity | Flexible binding |
Biological Activity
Overview
4-[(2-methylphenyl)methoxy]piperidine is a piperidine derivative that has garnered attention for its diverse biological activities. With a molecular formula of CHNO and a molecular weight of approximately 205.3 g/mol, this compound features a piperidine ring substituted with a methoxy group and a 2-methylphenyl group, which contribute to its unique chemical and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effectively inhibiting the growth of various bacterial strains.
- Anticancer Properties : Studies have explored its efficacy in cancer treatment, revealing its ability to induce apoptosis in cancer cells and inhibit tumor growth .
The mechanism of action of this compound involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, it may influence signaling pathways associated with cell proliferation and apoptosis in cancer cells.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Efficacy : In vitro experiments showed that this compound induced apoptosis in breast cancer cell lines, with mechanisms involving the modulation of the Akt signaling pathway. This pathway is crucial for cell survival and proliferation .
- Binding Affinity Studies : Interaction studies revealed that the compound binds selectively to specific receptors involved in pain modulation, suggesting potential applications in pain management therapies.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Antimicrobial, Anticancer |
| 4-(4-Methoxy-2-methylphenyl)piperidine | CHNO | Similar potential activities |
| 4-[(2-Methylbenzyl)oxy]piperidine hydrochloride | CHClN | Related structural features |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(2-methylphenyl)methoxy]piperidine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 2-methylbenzyl bromide in the presence of a base (e.g., NaOH or triethylamine) in anhydrous dichloromethane . Grignard reactions may also introduce aryl groups to the piperidine ring, as seen in analogous syntheses of 4-methoxy-4-(4-methylphenyl)piperidine . Purification typically involves crystallization or chromatography .
Q. How is structural characterization performed for this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like methoxy and aryl ether linkages . X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert absorbents and dispose via hazardous waste protocols . Toxicity data may be limited, so assume acute toxicity and prioritize exposure minimization .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodology : Optimize solvent polarity (e.g., THF for Grignard reactions ) and reaction time. Catalytic agents like phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance substitution efficiency. For example, a 72-hour reaction at 60°C improved yields in analogous piperidine derivatives . Monitor progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology : Validate assays using standardized cell lines (e.g., HEK293 for receptor binding) and replicate conditions from primary literature. Compare results with structurally similar compounds, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, to identify substituent-specific effects . Use computational modeling (e.g., molecular docking) to predict binding affinities and rationalize discrepancies .
Q. What strategies are effective for studying the compound’s pharmacokinetic properties?
- Methodology : Conduct in vitro metabolic stability assays using liver microsomes and cytochrome P450 inhibition studies. For in vivo analysis, use radiolabeled analogs (e.g., ¹⁴C-labeled this compound) to track absorption and excretion in rodent models . Adjust solubility via salt formation (e.g., hydrochloride salts) to enhance bioavailability .
Data Analysis and Interpretation
Q. How can researchers differentiate between byproducts and the target compound in crude mixtures?
- Methodology : Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify molecular ions of byproducts. Compare retention times with pure standards. For example, methoxy group elimination or aryl ring oxidation are common side reactions; these can be minimized by controlling reaction temperature and oxygen exposure .
Q. What computational tools are suitable for predicting the compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for substitution or oxidation reactions. Software like Schrödinger’s Maestro predicts regioselectivity in electrophilic aromatic substitution . Validate predictions with experimental data from analogous reactions, such as sulfonylation or nitro-group reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
